molecular formula C15H10N4 B14501358 Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- CAS No. 63572-59-8

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-

Cat. No.: B14501358
CAS No.: 63572-59-8
M. Wt: 246.27 g/mol
InChI Key: FKVGHRZOJFSKFA-UHFFFAOYSA-N
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Description

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is a heterocyclic compound that combines the structural features of quinoline and imidazopyridine. Quinoline is a nitrogen-containing aromatic compound, while imidazopyridine is a fused heterocyclic system known for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- typically involves multi-step reactions. One common method is the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions. Another approach involves the use of transition metal catalysts to facilitate the formation of the imidazopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)- is unique due to the combination of quinoline and imidazopyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63572-59-8

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

2-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline

InChI

InChI=1S/C15H10N4/c1-2-5-11-10(4-1)7-8-13(17-11)15-18-12-6-3-9-16-14(12)19-15/h1-9H,(H,16,18,19)

InChI Key

FKVGHRZOJFSKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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